molecular formula C6H4F3IN2 B1315950 3-Iodo-5-(trifluoromethyl)pyridin-2-amine CAS No. 211308-82-6

3-Iodo-5-(trifluoromethyl)pyridin-2-amine

Cat. No. B1315950
M. Wt: 288.01 g/mol
InChI Key: VOBRARFDTYAAFC-UHFFFAOYSA-N
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Patent
US08399503B2

Procedure details

N-(3-iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide (16.8 g, 45.1 mmole) was taken up in H2SO4 (24 wt. %, 392 ml) and the mixture was stirred for 60 minutes under reflux. After cooling to RT the mixture was neutralised with 4 N NaOH and solid NaHCO3, the aqueous phase was extracted with DCM (3×200 ml) and the combined organic phases were dried over MgSO4. After filtration the solvent was removed on a rotary evaporator. 3-iodo-5-(trifluoromethyl)pyridin-2-amine (13 g, 100%) was obtained as a cream-coloured solid.
Quantity
16.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
392 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:3]([NH:12]C(=O)C(C)(C)C)=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.[OH-].[Na+].C([O-])(O)=O.[Na+]>OS(O)(=O)=O>[I:1][C:2]1[C:3]([NH2:12])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:9])[F:10])[CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
16.8 g
Type
reactant
Smiles
IC=1C(=NC=C(C1)C(F)(F)F)NC(C(C)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
392 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with DCM (3×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration the solvent
CUSTOM
Type
CUSTOM
Details
was removed on a rotary evaporator

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
IC=1C(=NC=C(C1)C(F)(F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.